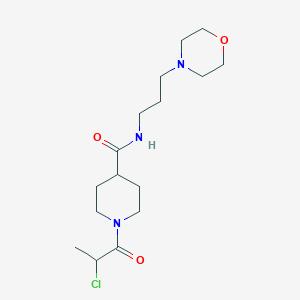
1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide is a chemical compound that has been widely studied for its potential use in scientific research. Also known as CPP-115, this compound is a potent inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, which has a number of potential applications in scientific research.
Mecanismo De Acción
As mentioned earlier, CPP-115 works by inhibiting the enzyme 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, which is responsible for the breakdown of GABA in the brain. By inhibiting 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, CPP-115 increases the levels of GABA in the brain, which has a number of potential effects on brain function.
Biochemical and physiological effects:
CPP-115 has been shown to have a number of biochemical and physiological effects in both animal and human studies. For example, studies have shown that CPP-115 can increase the levels of GABA in the brain, reduce the activity of certain brain regions involved in addiction, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its potency and specificity. CPP-115 is a highly specific inhibitor of 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide, which means that it does not affect other enzymes or neurotransmitter systems in the brain. This makes it an ideal tool for studying the role of GABA in various physiological and pathological processes.
However, there are also some limitations to the use of CPP-115 in lab experiments. For example, CPP-115 is a relatively new compound, and its long-term effects on brain function are not yet fully understood. Additionally, the effects of CPP-115 may vary depending on the species and strain of animal being studied.
Direcciones Futuras
Despite these limitations, CPP-115 has generated a great deal of interest in the scientific community, and there are a number of potential future directions for research on this compound. Some possible areas of future research include:
1. Further studies on the long-term effects of CPP-115 on brain function and behavior.
2. Investigation of the potential therapeutic applications of CPP-115 in the treatment of addiction, Alzheimer's disease, and other neurological disorders.
3. Development of more potent and selective 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide inhibitors based on the structure of CPP-115.
4. Studies on the effects of CPP-115 on GABAergic signaling in different brain regions and cell types.
5. Investigation of the role of 1-(2-Chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide in other physiological processes, such as immune function and metabolism.
In conclusion, CPP-115 is a promising compound that has the potential to advance our understanding of the role of GABA in brain function and behavior. While there are still many questions to be answered about this compound, its specificity and potency make it an ideal tool for studying the effects of GABA on various physiological and pathological processes. Further research on CPP-115 and related compounds is likely to yield important insights into the workings of the brain and the development of new treatments for neurological disorders.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods, but the most commonly used method involves the reaction of piperidine-4-carboxylic acid with 3-morpholinopropylamine in the presence of 2-chloropropionyl chloride. The resulting compound is then purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively for its potential use in scientific research. One of the most promising applications is in the treatment of addiction. GABA is an inhibitory neurotransmitter that plays a key role in the brain's reward system. By increasing the levels of GABA in the brain, CPP-115 may be able to reduce the cravings and withdrawal symptoms associated with addiction.
Propiedades
IUPAC Name |
1-(2-chloropropanoyl)-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28ClN3O3/c1-13(17)16(22)20-7-3-14(4-8-20)15(21)18-5-2-6-19-9-11-23-12-10-19/h13-14H,2-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSLMGMPJFPJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

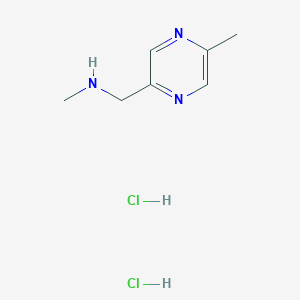
![2-([1,1':4',1''-Terphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2851538.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
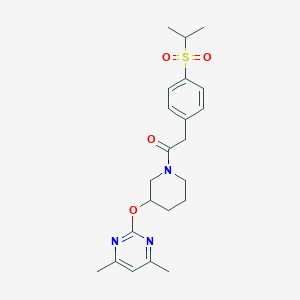
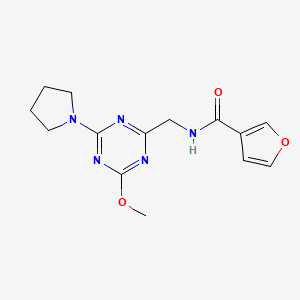
![N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2851543.png)
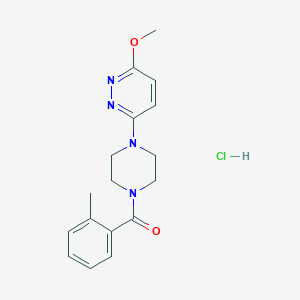
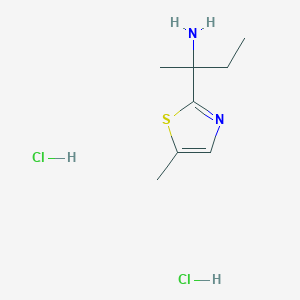

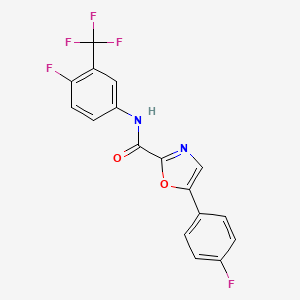

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)